molecular formula C17H18FN3O4S B3012788 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea CAS No. 1202999-72-1

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B3012788
CAS No.: 1202999-72-1
M. Wt: 379.41
InChI Key: JOQCDXUPRHVUSI-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a urea derivative featuring a sulfonated isothiazolidine ring (1,1-dioxidoisothiazolidin-2-yl) and substituted aromatic groups (2-methoxyphenyl and 4-fluorophenyl). This compound’s structure combines a urea backbone with heterocyclic and halogenated moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQCDXUPRHVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Isothiazolidin-2-yl moiety : This group is known for influencing the compound's reactivity and interactions with biological targets.
  • Methoxyphenyl and fluorophenyl groups : These substituents may enhance binding affinity and specificity towards various molecular targets.

The molecular formula of the compound is C16H20N4O5SC_{16}H_{20}N_{4}O_{5}S, with a molecular weight of 369.4 g/mol.

Research indicates that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea primarily acts through inhibition of specific enzymes and pathways:

  • Cyclin-dependent kinase 2 (CDK2) : The compound has been identified as an inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
  • Hedgehog signaling pathway : The compound also exhibits activity against the hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. By inhibiting this pathway, it may prevent cancer cell proliferation and reduce angiogenesis.

Anticancer Properties

The biological activity of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea has been evaluated in various studies focusing on its anticancer properties:

  • In vitro studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly those expressing CDK2. For instance, in HeLa cells treated with interferon γ (IFNγ), the compound exhibited an IC50 value of 67.4 nM against recombinant human IDO1 (Indoleamine 2,3-dioxygenase 1), indicating potent inhibitory activity compared to existing IDO1 inhibitors like epacadostat .

Antioxidant Activity

Additionally, the antioxidant profile of related compounds suggests that the dioxidoisothiazolidin moiety may confer protective effects against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Cell Cycle Regulation : A study assessed the impact of the compound on CDK2 activity using biochemical assays. Results indicated a dose-dependent inhibition of CDK2 activity, leading to G1 phase arrest in cancer cells. This suggests potential utility in cancer treatment strategies aimed at cell cycle modulation.
  • Hedgehog Pathway Inhibition : Another investigation focused on the hedgehog signaling pathway. The results showed that treatment with this compound led to reduced expression levels of downstream target genes involved in tumor growth and angiogenesis.

Comparative Analysis

The following table summarizes the biological activities and target interactions of similar compounds:

Compound NameMechanismTargetIC50 (nM)Notes
EpacadostatIDO1 inhibitionIDO175.9Established IDO1 inhibitor
Compound 3CDK2 inhibitionCDK267.4More potent than epacadostat
Compound XHedgehog pathway inhibitionHedgehog signalingN/APotential for reducing tumor growth

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Urea Derivatives
Compound Name Core Heterocycle Substituents Biological Activity Reference
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea Isothiazolidine dioxide 2-methoxy, 4-fluoro Not explicitly stated
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole 2,4-dichlorobenzyl thio, 4-fluoro Anticonvulsant (ED50 = 0.65 μmol/kg)
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea 1,3,4-Oxadiazole 2,4-difluorophenyl, 4-methoxyphenethyl N/A
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea Isoxazole tert-butyl, 2-methoxy N/A
1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea Pyrrole Pyrrole-2-carbonyl, 4-methoxy Synthetic focus (72% yield)

Key Observations :

  • Heterocyclic Influence : The isothiazolidine dioxide core in the target compound distinguishes it from thiadiazole, oxadiazole, or isoxazole-based analogs. Sulfonamide groups (e.g., in isothiazolidine dioxide) may improve solubility compared to sulfur or oxygen-containing heterocycles .
  • Substituent Effects : Fluorine and methoxy groups are prevalent across analogs. The 4-fluorophenyl group is associated with enhanced binding in anticonvulsant agents , while methoxy groups modulate electronic and steric properties .
Table 2: Activity Profiles of Selected Compounds
Compound Class Notable Activity Potency (ED50 or IC50) Mechanism Insights
Thiadiazole-based ureas Anticonvulsant 0.65–2.70 μmol/kg Likely sodium channel modulation
Pyrazole-chalcone hybrids Structural rigidity N/A Planar conformations aid crystallinity
Target compound Undisclosed N/A Sulfonamide may enhance CNS penetration

Contrasts :

  • Thiadiazole analogs exhibit strong anticonvulsant activity, possibly due to electron-withdrawing substituents (e.g., Cl, Br) enhancing target engagement .
  • The target compound’s isothiazolidine dioxide moiety may offer metabolic stability over thiadiazoles, which are prone to enzymatic degradation.

Crystallographic and Conformational Analysis

  • Dihedral Angles : Pyrazole-chalcone hybrids () show dihedral angles of 4.64°–10.53° between aromatic rings, suggesting planar conformations critical for stacking interactions.
  • Crystal Packing : Isostructural oxadiazole/thiazole derivatives () adjust packing to accommodate halogens (Cl vs. F), highlighting substituent-driven lattice flexibility.

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